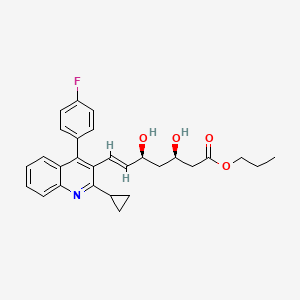

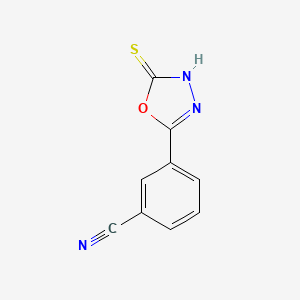

(3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is also known as tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate . It is a solid substance stored at a temperature of 2-8°C .

Synthesis Analysis

The compound can be synthesized using trifluoroacetic acid in dichloromethane at 0 - 30℃ for 3 hours . The reaction solution was essentially a single dot and was added dropwise to a 120 g ice mass Sodium bicarbonate solution to adjust the pH = 7 or so, using dichloromethane extraction twice, each 90mL, organic phase washing, drying, decompression Distillation of most of the dichloromethane, cooling stirring 2h, T = 10 C filtration, white-like solid 8.5g, product yield 81% .Molecular Structure Analysis

The molecular formula of the compound is C29H32FNO4 . The InChI code is 1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1 .Chemical Reactions Analysis

The compound can undergo reactions under certain conditions. For example, it reacts with trifluoroacetic acid in dichloromethane at 0 - 30℃ for 3 hours .Physical And Chemical Properties Analysis

The compound is a solid substance stored at a temperature of 2-8°C . The molecular weight is 477.58 .科学的研究の応用

Dopamine Receptor Agonists and Neurological Implications

Research has explored the pharmacological actions of dopamine analogues and their effects on dopamine (DA) receptors, suggesting potential neurological and therapeutic implications. Agents like trans-dihydrolisuride and quinoline derivatives exhibit partial agonist activity at DA receptors, influencing drug action based on the adaptational state of these receptors. This suggests that compounds with similar structures could be explored for their effects on neurological pathways and disorders (Clark, Hjorth, & Carlsson, 2005).

Corrosion Inhibition

Quinoline derivatives are recognized for their anticorrosive properties. They form stable chelating complexes with metallic surfaces, suggesting applications in protecting materials against corrosion. This highlights a potential application of quinoline-related compounds in industrial and engineering fields to enhance material longevity and integrity (Verma, Quraishi, & Ebenso, 2020).

Antimicrobial and Antibiotic Properties

Fluoroquinolone compounds, which include quinoline derivatives, are noted for their broad-spectrum antimicrobial activity. These compounds act by inhibiting DNA gyrase in bacteria, making them potent agents against various bacterial infections. This suggests the potential use of the compound in developing new antibiotics or antimicrobial agents (Ferguson, 1995).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, related to quinoline, have applications in creating optoelectronic materials due to their luminescent properties. These compounds are incorporated into materials for organic light-emitting diodes (OLEDs) and other electronic devices, indicating a possible application area for related compounds in the development of new electronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety And Hazards

特性

IUPAC Name |

propyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30FNO4/c1-2-15-34-26(33)17-22(32)16-21(31)13-14-24-27(18-9-11-20(29)12-10-18)23-5-3-4-6-25(23)30-28(24)19-7-8-19/h3-6,9-14,19,21-22,31-32H,2,7-8,15-17H2,1H3/b14-13+/t21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBBQBGIZITSJH-WRBWEIJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)